molecular formula C6H10OS B6153997 1-[(methylsulfanyl)methyl]cyclopropane-1-carbaldehyde CAS No. 2228447-14-9

1-[(methylsulfanyl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B6153997
CAS No.: 2228447-14-9
M. Wt: 130.21 g/mol
InChI Key: ALWKAHSYELYZRT-UHFFFAOYSA-N
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Description

1-[(Methylsulfanyl)methyl]cyclopropane-1-carbaldehyde is a specialized chemical reagent with the molecular formula C6H10OS and a molecular weight of 130.21 g/mol. This compound features a unique structure that integrates a reactive carbaldehyde group with a cyclopropane ring and a methylsulfanyl methyl side chain, as defined by its SMILES notation CSCC1(CC1)C=O . This combination of functional groups makes it a valuable and versatile multifunctional synthetic building block for advanced organic synthesis and medicinal chemistry research. The presence of the aldehyde group allows for further derivatization through condensation or reduction reactions, while the cyclopropane ring can impart significant steric and electronic constraints to the final molecule. The methylsulfanyl moiety offers an additional handle for synthetic manipulation, such as oxidation to sulfones or sulfoxides, or participation in alkylation reactions. Researchers primarily utilize this compound as a key intermediate in the construction of more complex molecular architectures. Its applications are particularly relevant in exploring structure-activity relationships in drug discovery, where the cyclopropane unit is often used to control conformation and improve metabolic stability. It is also a promising precursor in the development of novel ligands for catalysis and in material science. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage its structural features to introduce cyclopropane motifs into target molecules efficiently. For specific pricing, availability, and detailed safety information, please contact our sales team.

Properties

CAS No.

2228447-14-9

Molecular Formula

C6H10OS

Molecular Weight

130.21 g/mol

IUPAC Name

1-(methylsulfanylmethyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C6H10OS/c1-8-5-6(4-7)2-3-6/h4H,2-3,5H2,1H3

InChI Key

ALWKAHSYELYZRT-UHFFFAOYSA-N

Canonical SMILES

CSCC1(CC1)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(methylsulfanyl)methyl]cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with methylsulfanyl reagents under controlled conditions. For instance, the reaction of cyclopropylmethyl bromide with sodium methylsulfide in the presence of a base can yield the desired compound. The reaction typically occurs at room temperature and requires an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(methylsulfanyl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed:

    Oxidation: 1-[(methylsulfanyl)methyl]cyclopropane-1-carboxylic acid.

    Reduction: 1-[(methylsulfanyl)methyl]cyclopropane-1-methanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(methylsulfanyl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and sulfides.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(methylsulfanyl)methyl]cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methylsulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 1-[(methylsulfanyl)methyl]cyclopropane-1-carbaldehyde with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Functional Groups Key Properties
This compound C₆H₁₀OS 130.21 Methylsulfanylmethyl Aldehyde, Thioether High aldehyde reactivity; moderate polarity due to S
1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde C₁₂H₂₀O 180.29 4-Methylcyclohexylmethyl Aldehyde, Hydrocarbon High hydrophobicity; steric hindrance from cyclohexyl
1-(((2,6-Dimethylpyrimidin-4-yl)oxy)methyl)cyclopropane-1-carbaldehyde C₁₂H₁₄N₂O₂ 226.25 Pyrimidinyloxymethyl Aldehyde, Ether, Aromatic Aromatic π-π interactions; potential H-bonding via pyrimidine N

Reactivity and Interactions

  • Aldehyde Reactivity : All compounds share a reactive aldehyde group, enabling nucleophilic additions (e.g., Grignard reactions). The electronic environment of the aldehyde may vary slightly due to substituents. For example, the electron-donating thioether in the target compound could reduce electrophilicity compared to the pyrimidinyloxy analog’s electron-withdrawing ether .
  • Thioether vs. Ether : The methylsulfanyl group in the target compound is less polar than an ether but can engage in weaker hydrogen bonding (e.g., S···H-N interactions) compared to O···H-N. This is observed in related methylsulfanyl-containing structures, where sulfur participates in intramolecular N-H···S contacts .
  • Steric Effects : The 4-methylcyclohexyl substituent in the analog from introduces significant steric bulk, likely reducing reactivity at the aldehyde group compared to the smaller methylsulfanyl group in the target compound .

Physical Properties and Solubility

  • Hydrophobicity : The cyclohexyl analog (C₁₂H₂₀O) is highly hydrophobic due to its aliphatic substituent, whereas the pyrimidinyloxy analog (C₁₂H₁₄N₂O₂) may exhibit mixed solubility in polar solvents due to its aromatic and ether groups. The target compound’s thioether likely confers intermediate polarity.
  • Crystallinity: highlights that methylsulfanyl groups in similar compounds contribute to crystal packing via S-related interactions (e.g., N-H···S).

Biological Activity

1-[(Methylsulfanyl)methyl]cyclopropane-1-carbaldehyde, with the CAS number 2228447-14-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

PropertyValue
CAS Number 2228447-14-9
Molecular Formula C6H10OS
Molecular Weight 130.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic processes. Its structural features allow it to interact with biological receptors, potentially modulating their activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. For instance, in vitro assays demonstrated that it inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations below 100 µg/mL.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In cell-based assays, it was found to reduce the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways. For example, studies showed that treatment with this compound led to a significant decrease in cell viability in breast cancer cell lines.

Case Studies

  • Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of several derivatives of cyclopropane compounds, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency, with certain modifications enhancing efficacy against resistant bacterial strains.
  • Inflammation Model : A recent study assessed the anti-inflammatory effects using a mouse model of acute inflammation. Mice treated with the compound exhibited reduced swelling and inflammatory markers compared to control groups. This suggests potential therapeutic applications in conditions like arthritis.
  • Cancer Research : In another investigation, the compound was tested against various cancer cell lines, including lung and prostate cancer cells. Results indicated that it significantly inhibited cell proliferation and induced apoptosis, highlighting its potential as a lead compound for further development in cancer therapy.

Q & A

Q. What are the standard synthetic routes for 1-[(methylsulfanyl)methyl]cyclopropane-1-carbaldehyde, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclopropanation of α,β-unsaturated aldehydes followed by thioether functionalization. Key steps include:

  • Cyclopropanation : Using transition-metal catalysts (e.g., Rh or Cu) with diazo compounds to form the strained cyclopropane ring .
  • Thioether introduction : Reacting the cyclopropane intermediate with methanethiol or its derivatives under controlled pH to avoid side reactions . Optimization strategies:
  • Vary catalyst loading (e.g., 0.5–5 mol% Rh₂(OAc)₄) and reaction temperature (40–80°C) to balance yield and purity.
  • Use anhydrous conditions to prevent hydrolysis of the aldehyde group .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural validation relies on:

  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 9.5–10.0 ppm (aldehyde proton), δ 2.1–2.5 ppm (SCH₃ group), and cyclopropane ring protons (δ 1.0–1.5 ppm) .
  • ¹³C NMR : Aldehyde carbon (~200 ppm), cyclopropane carbons (~15–25 ppm) .
    • Mass spectrometry (MS) : Molecular ion peak matching the exact mass (e.g., m/z 156.05 for C₆H₁₀OS) .
    • X-ray crystallography : Resolves bond angles (e.g., cyclopropane ring angles ~60°) and confirms stereochemistry .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity?

  • Enzyme inhibition assays : Test interactions with targets like cytochrome P450 or kinases using fluorescence-based protocols .
  • Cellular viability assays : Use MTT or resazurin to assess cytotoxicity in cancer cell lines (e.g., HepG2 or MCF-7) .
  • Receptor binding studies : Radioligand displacement assays for GABA or serotonin receptors, given structural analogs’ CNS activity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the cyclopropane ring and thioether group in complex reaction environments?

  • DFT calculations : Model ring strain (e.g., ~27 kcal/mol for cyclopropane) and bond dissociation energies to predict regioselectivity in ring-opening reactions .
  • Molecular dynamics (MD) : Simulate solvation effects on the aldehyde group’s electrophilicity in polar solvents like DMSO .
  • Docking studies : Identify potential biological targets by analyzing binding affinities with proteins (e.g., using AutoDock Vina) .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure bioavailability and metabolic stability (e.g., liver microsome assays) to explain discrepancies in efficacy .
  • Metabolite identification : Use LC-MS/MS to detect active or toxic metabolites that may alter in vivo responses .
  • Dose-response modeling : Apply Hill equation analysis to reconcile potency differences across models .

Q. How can the stereochemical stability of the cyclopropane ring be maintained during derivatization?

  • Chiral auxiliaries : Use Evans’ oxazolidinones to control stereochemistry during functional group additions .
  • Low-temperature reactions : Perform alkylations at –78°C to minimize ring strain-induced racemization .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions to preserve enantiomeric excess .

Methodological Notes

  • Stereochemical analysis : Use chiral chromatography (e.g., Chiralpak AD-H column) to separate enantiomers .
  • Safety protocols : Follow GHS guidelines for thioether handling (e.g., PPE for skin/eye protection) .
  • Data reproducibility : Report reaction conditions in detail (e.g., solvent purity, catalyst lot) to address variability .

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